Dysprosium triformate

Photoluminescence Chemosensing Lanthanide Coordination Polymers

Dysprosium triformate [Dy(HCO₂)₃, CAS 16920-26-6] is a lanthanide(III) coordination polymer belonging to the metal formate family. It crystallizes as a three-dimensional (3D) pillared metal-organic framework (MOF) with Dy³⁺ in a nine-fold tricapped trigonal prismatic coordination geometry.

Molecular Formula C3H3DyO6
Molecular Weight 297.55 g/mol
CAS No. 16920-26-6
Cat. No. B178162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDysprosium triformate
CAS16920-26-6
SynonymsDYSPROSIUM FORMATE
Molecular FormulaC3H3DyO6
Molecular Weight297.55 g/mol
Structural Identifiers
SMILESC(=O)[O-].C(=O)[O-].C(=O)[O-].[Dy+3]
InChIInChI=1S/3CH2O2.Dy/c3*2-1-3;/h3*1H,(H,2,3);/q;;;+3/p-3
InChIKeyQDIPLINOCRBMFR-UHFFFAOYSA-K
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dysprosium Triformate (CAS 16920-26-6) Procurement: Lanthanide Formate Coordination Polymer Baseline


Dysprosium triformate [Dy(HCO₂)₃, CAS 16920-26-6] is a lanthanide(III) coordination polymer belonging to the metal formate family. It crystallizes as a three-dimensional (3D) pillared metal-organic framework (MOF) with Dy³⁺ in a nine-fold tricapped trigonal prismatic coordination geometry [1]. Unlike simple lanthanide salts, this compound's structure and properties are highly sensitive to the metal center and the carboxylate ligand, making it a distinct chemical entity for applications requiring specific thermal stability, luminescence, or catalytic behavior.

Dysprosium Triformate Procurement Risk: Why Generic Lanthanide Formate Substitution Fails


Substituting dysprosium triformate with other lanthanide formates (e.g., Pr, Ce, or Gd formate) or other dysprosium carboxylates (e.g., oxalate, propionate) is not scientifically valid due to divergent structural dimensionality, thermal stability, and functionality. While Ce and Pr formates are essentially non‑luminescent, only the Dy³⁺ analog exhibits strong metal-centered emission and concurrent photocatalytic activity, making generic replacement functionally impossible for optical or catalytic applications [1]. Furthermore, dysprosium formate's unique 3D pillared MOF architecture results in a thermal stability of up to 360 °C, in contrast to the discrete dinuclear structures of longer-chain dysprosium carboxylates [2].

Dysprosium Triformate Quantitative Differentiation Evidence: Head-to-Head Comparisons with Lanthanide Formates and Dysprosium Carboxylates


Exclusive Luminescence Among Isostructural Ln(III) Formates for Dysprosium Triformate

In a direct head-to-head study of three isostructural lanthanide(III) formates [Ln = Pr (1), Ce (2), Dy (3)], only the dysprosium-based polymer (3) exhibited significant metal-centered luminescence [1]. The Dy³⁺ emission enabled selective chemosensing of picric acid with a Stern-Volmer constant (K_SV) of 2.89 × 10⁴ M⁻¹ and a quenching efficiency of 89.7%.

Photoluminescence Chemosensing Lanthanide Coordination Polymers

Superior Photocatalytic Methylene Blue Degradation by Dysprosium Triformate vs. Ce and Pr Formates

Under identical visible-light irradiation, dysprosium triformate achieved 92% degradation of methylene blue (MB), outperforming both Ce(III) formate and Pr(III) formate, whose degradation activities were not reported as significant [1]. The high activity is attributed to effective electronic transitions unique to the Dy³⁺ compound.

Photocatalysis Dye Degradation Wastewater Treatment

3D Pillared MOF Architecture and 360 °C Stability Differentiate Dysprosium Formate from Dysprosium Propionate, Butyrate, and Oxalate

Dy(HCO₂)₃ forms a 3D pillared metal-organic framework stable up to 360 °C, whereas dysprosium propionate and butyrate crystallize as discrete dinuclear complexes, and dysprosium oxalate forms a 2D hexagonal layered structure [1]. The thermal robustness of the formate framework enables high-temperature processing that the other carboxylates cannot withstand.

Thermal Stability Crystal Engineering Metal-Organic Frameworks

Distinct Kinetics of Thermal Decomposition: Dysprosium Formate as the Boundary Between Avrami-Type and First-Order Mechanisms

In a systematic thermogravimetric study of rare earth formate anhydrides, the first stage of thermal decomposition for La through Dy formates followed an Avrami-type nucleation-and-growth mechanism, whereas Ho through Lu formates melted and decomposed via first-order kinetics [1]. Dysprosium formate sits precisely at the mechanistic transition boundary, giving it unique thermal processing characteristics compared to its immediate neighbors (Tb, Ho formates).

Thermal Analysis Kinetics Rare Earth Formates

High-Value Application Scenarios for Dysprosium Triformate Based on Verified Differentiation Evidence


Luminescent Chemosensor for Nitroaromatic Explosive Detection

Because only dysprosium triformate among isostructural Ln(III) formates exhibits significant luminescence, it is ideally suited for selective chemosensing of picric acid. The quantified K_SV (2.89 × 10⁴ M⁻¹) and 89.7% quenching efficiency [1] provide analytically useful sensitivity for trace explosive detection in security and environmental monitoring.

Visible-Light Photocatalytic Degradation of Organic Pollutants

With a demonstrated 92% degradation efficiency for methylene blue under visible light, dysprosium triformate outperforms Ce and Pr analogs [1]. This makes it a preferred candidate for wastewater treatment photocatalysts where lanthanide-based MOFs are being evaluated for dye removal.

High-Temperature MOF Applications Requiring 3D Framework Integrity

The 3D pillared MOF architecture of dysprosium triformate remains stable up to 360 °C, in contrast to the dinuclear structures of dysprosium propionate and butyrate [2]. This thermal margin is essential for gas storage, catalysis, or separation processes operating above 300 °C where competitor dysprosium carboxylates would degrade.

Controlled Thermal Decomposition for Oxide Nanoparticle Synthesis

Dysprosium formate's distinct Avrami-type decomposition kinetics (as opposed to the first-order melting behavior of heavier lanthanide formates) [3] enables controlled thermolysis pathways for fabricating Dy₂O₃ nanoparticles with tailored morphology, a feature not accessible with Ho or Er formate precursors.

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